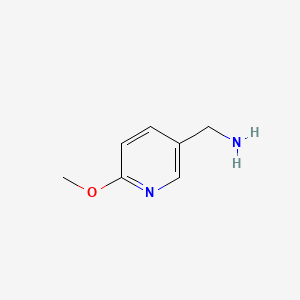

(6-Methoxypyridin-3-yl)methanamine

Description

The exact mass of the compound (6-Methoxypyridin-3-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (6-Methoxypyridin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methoxypyridin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-methoxypyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOIYQDHPOAYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585407 | |

| Record name | 1-(6-Methoxypyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262295-96-5 | |

| Record name | 1-(6-Methoxypyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-methoxypyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(6-Methoxypyridin-3-yl)methanamine CAS number and properties

CAS Number: 262295-96-5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(6-Methoxypyridin-3-yl)methanamine is a key heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Its structural motif is incorporated into a variety of biologically active molecules, particularly kinase inhibitors. This guide provides a comprehensive overview of its chemical and physical properties, safety information, and its application in the synthesis of advanced pharmaceutical intermediates. Detailed representative experimental protocols for its synthesis and analysis are also presented to support research and development activities.

Chemical and Physical Properties

(6-Methoxypyridin-3-yl)methanamine is a primary amine derivative of methoxy-substituted pyridine. The quantitative properties of this compound are summarized in the tables below for ease of reference.

Table 2.1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 262295-96-5 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | Typically ≥98% | |

| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C |

Table 2.2: Spectroscopic and Structural Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | (6-methoxypyridin-3-yl)methanamine | [1] |

| Synonyms | (6-methoxy-3-pyridinyl)methylamine, 5-(Aminomethyl)-2-methoxypyridine | [1] |

| InChI | InChI=1S/C7H10N2O/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4,8H2,1H3 | [1] |

| InChIKey | AUOIYQDHPOAYQZ-UHFFFAOYSA-N | [1] |

| SMILES | COC1=NC=C(C=C1)CN |

Safety and Handling

(6-Methoxypyridin-3-yl)methanamine is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 3.1: GHS Hazard Information

| Hazard Class | Code | Description | Reference(s) |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | [1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |

Signal Word: Danger

Precautionary Statements: P261, P280, P301+P310, P305+P351+P338

Role in Drug Discovery and Medicinal Chemistry

(6-Methoxypyridin-3-yl)methanamine does not have significant reported direct biological activity itself. Instead, its value lies in its role as a crucial intermediate and building block for the synthesis of complex, high-value pharmaceutical compounds. The methoxypyridine core is a common feature in kinase inhibitors, where it can form key interactions within the ATP-binding pocket of the target enzyme.

Application in Kinase Inhibitor Synthesis

This amine is a precursor for the synthesis of potent and selective kinase inhibitors. For instance, it is a key component in the development of inhibitors for RIOK2 (Right open reading frame kinase 2) , an atypical kinase implicated in various cancers. The (6-methoxypyridin-3-yl) moiety is present in highly potent RIOK2 inhibitors, contributing to the overall binding affinity and selectivity of the final compound.

The diagram below illustrates the role of (6-Methoxypyridin-3-yl)methanamine as a building block in the synthesis of a generic RIOK2 inhibitor.

References

An In-depth Technical Guide to the Synthesis and Characterization of (6-Methoxypyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Methoxypyridin-3-yl)methanamine is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of biologically active compounds. Its structural motif, featuring a methoxypyridine core coupled with a methylamine substituent, provides a versatile scaffold for derivatization in drug discovery programs. This technical guide provides a comprehensive overview of the synthesis and characterization of this important intermediate. A detailed experimental protocol for its preparation via the reduction of 6-methoxypyridine-3-carbonitrile is presented, along with a thorough summary of its key physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction

(6-Methoxypyridin-3-yl)methanamine, also known as 5-(aminomethyl)-2-methoxypyridine, is a primary amine of significant interest in the field of drug development. The pyridine ring, a common heterocycle in pharmaceuticals, imparts desirable physicochemical properties, while the methoxy and aminomethyl groups offer sites for chemical modification to modulate biological activity, selectivity, and pharmacokinetic profiles. This compound serves as a crucial intermediate in the synthesis of various therapeutic candidates, including agents with potential antimicrobial and other biological activities. A thorough understanding of its synthesis and a complete characterization are paramount for its effective application in research and development.

Synthesis of (6-Methoxypyridin-3-yl)methanamine

The most common and efficient method for the synthesis of (6-Methoxypyridin-3-yl)methanamine is the reduction of the corresponding nitrile, 6-methoxypyridine-3-carbonitrile. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using Raney® Nickel) being the most prevalent methods.

Synthetic Pathway

The overall synthetic scheme is a two-step process starting from 6-methoxypyridine-3-carbaldehyde, which is converted to the nitrile intermediate, followed by reduction to the target amine.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (6-Methoxypyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound (6-Methoxypyridin-3-yl)methanamine. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted NMR data, refined with comparative analysis of the structurally similar compound, 3-(Aminomethyl)pyridine. This document is intended to serve as a valuable resource for the characterization and quality control of (6-Methoxypyridin-3-yl)methanamine in research and development settings.

Chemical Structure and Atom Numbering

The structural formula of (6-Methoxypyridin-3-yl)methanamine with the IUPAC numbering system used for NMR signal assignment is presented below. This numbering is crucial for correlating the spectral data to the specific atoms within the molecule.

Mass spectrometry analysis of (6-Methoxypyridin-3-yl)methanamine

An In-depth Technical Guide to the Mass Spectrometry Analysis of (6-Methoxypyridin-3-yl)methanamine

Disclaimer: As of the last update, publicly available experimental mass spectrometry data for (6-Methoxypyridin-3-yl)methanamine is limited. The following guide, including fragmentation patterns and quantitative data, is a predictive analysis based on the chemical structure of the molecule and established principles of mass spectrometry for analogous compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals.

Introduction

(6-Methoxypyridin-3-yl)methanamine is a substituted pyridine derivative of interest in pharmaceutical and chemical research due to its structural motifs present in various biologically active compounds. Accurate and reliable analytical methods are crucial for its characterization, quantification, and metabolic studies. Mass spectrometry (MS), owing to its high sensitivity and specificity, stands as a primary technique for the structural elucidation and quantification of this and related molecules. This guide provides a comprehensive overview of the theoretical mass spectrometric behavior of (6-Methoxypyridin-3-yl)methanamine and detailed protocols for its analysis.

Molecular Structure and Predicted Mass Spectrometry Data

The foundational step in mass spectrometry analysis is the determination of the accurate mass of the molecular ion and the interpretation of its fragmentation pattern.

-

Chemical Formula: C₇H₁₀N₂O

-

Molecular Weight: 138.17 g/mol

-

Monoisotopic Mass: 138.0793 Da

Predicted Fragmentation Pattern

Upon ionization, typically through electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]+• for EI, [M+H]⁺ for ESI) is expected to undergo fragmentation at its most labile bonds. The primary fragmentation pathways are predicted to involve the benzylic C-C bond and bonds associated with the methoxy group.

Tabulated Quantitative Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions of (6-Methoxypyridin-3-yl)methanamine.

| Ion Type | Predicted Fragment Structure | Predicted m/z | Description of Formation |

| Molecular Ion [M+H]⁺ | C₇H₁₁N₂O⁺ | 139.0866 | Protonated parent molecule (ESI) |

| Fragment Ion 1 | C₆H₇N₂O⁺ | 123.0553 | Loss of NH₂ radical from the protonated molecular ion |

| Fragment Ion 2 | C₆H₈NO⁺ | 108.0444 | Alpha-cleavage at the benzylic position, loss of the CH₂NH₂ group |

| Fragment Ion 3 | C₅H₅N₂⁺ | 93.0447 | Loss of formaldehyde (CH₂O) from Fragment Ion 1 |

| Fragment Ion 4 | CH₄N⁺ | 30.0338 | Iminium ion formed from the side chain |

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate analysis. Below are recommended starting protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Analysis Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like (6-Methoxypyridin-3-yl)methanamine.

-

Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

-

Perform serial dilutions to achieve a final concentration of 10 µg/mL.

-

(Optional) For complex matrices, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required to improve volatility and thermal stability.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

-

LC-MS/MS Analysis Protocol

For potentially less volatile samples or for achieving higher sensitivity, LC-MS/MS with electrospray ionization is recommended.

-

Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Perform serial dilutions to achieve a final concentration in the ng/mL to low µg/mL range.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Instrumentation and Conditions:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: Hold at 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

-

Mass Spectrometer: SCIEX Triple Quad 6500+ (or equivalent)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 55 psi

-

Curtain Gas: 35 psi

-

Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for fragmentation analysis.

-

Visualizations

Diagrams are provided to illustrate the analytical workflow and the predicted molecular fragmentation.

Experimental Workflow Diagram

Crystal Structure of (6-Alkoxypyridin-3-yl)methanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of derivatives of (6-Methoxypyridin-3-yl)methanamine, a key scaffold in medicinal chemistry. Understanding the three-dimensional arrangement of these molecules is paramount for structure-based drug design, enabling the optimization of interactions with biological targets. This document summarizes key crystallographic data, details experimental protocols for structure determination, and visualizes relevant molecular and procedural information.

While crystallographic data for the parent compound, (6-Methoxypyridin-3-yl)methanamine, is not publicly available, this guide focuses on a closely related derivative, N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide , providing a valuable case study into the structural characteristics of this class of compounds.

Introduction to (6-Methoxypyridin-3-yl)methanamine Derivatives

The (6-Methoxypyridin-3-yl)methanamine core is a versatile building block in the synthesis of a wide range of biologically active molecules. The pyridine ring, substituted with a methoxy group and a methanamine side chain, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The spatial arrangement of these substituents, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR).

Crystal Structure Analysis

The crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide provides significant insights into the conformational preferences and intermolecular interactions of this family of compounds. The molecule is not planar, with notable dihedral angles between its aromatic rings.

Crystallographic Data

The following table summarizes the key crystallographic data for N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide.

| Parameter | Value |

| Chemical Formula | C₁₉H₁₃ClF₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (5) |

| b (Å) | 18.0123 (9) |

| c (Å) | 9.8765 (4) |

| α (°) | 90 |

| β (°) | 105.432 (2) |

| γ (°) | 90 |

| Volume (ų) | 1734.5 (1) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.512 |

Key Structural Features

The conformation of the amide bond is a critical feature, with the N-H bond being anti to the C=O bond. The molecule exhibits significant twisting, with the dihedral angles between the central benzene ring and the outer benzene and pyridyl rings being 73.35(7)° and 81.26(6)°, respectively.[1]

The crystal packing is stabilized by a network of intermolecular hydrogen bonds, including N—H···N, C—H···O, and C—H···F interactions.[1] Furthermore, offset π–π stacking interactions between adjacent pyridine rings contribute to the overall stability of the crystal lattice.[1]

Experimental Protocols

The determination of the crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide involved a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis

The synthesis of the title compound was achieved through the reaction of 4-(6-chloropyridin-3-yl)methoxy aniline with 2,6-difluorobenzoyl chloride.[1]

Procedure:

-

A solution of 4-(6-chloropyridin-3-yl) methoxy aniline (5 mmol) and 2,6-difluorobenzoyl chloride (5 mmol) in dry dichloromethane (20 ml) was stirred at 275-277 K.

-

Triethylamine (6 mmol) was added dropwise to the solution.

-

The reaction mixture was stirred for 2 hours at 283–288 K.

-

The mixture was then washed with a 0.5% hydrochloric acid solution and a saturated aqueous solution of sodium hydrogen carbonate.

-

The organic layer was dried and the solvent was evaporated to yield the crude product.[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by slow evaporation.

Procedure:

-

The crude product was dissolved in dichloromethane.

-

The solution was allowed to stand undisturbed for three weeks, during which time colorless block-like crystals formed.[1]

X-ray Diffraction Analysis

The crystallographic data was collected on a single-crystal X-ray diffractometer. The structure was solved by direct methods and refined using full-matrix least-squares on F².

Signaling Pathways and Logical Relationships

While specific signaling pathways for this particular derivative are not detailed in the crystallographic study, the structural information is vital for computational modeling and docking studies to predict its interactions with biological targets. The diagram below illustrates the logical workflow from synthesis to potential drug development applications.

Conclusion

The crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide provides a detailed atomic-level view of a key derivative of the (6-alkoxypyridin-3-yl)methanamine scaffold. The non-planar conformation and the intricate network of intermolecular interactions are crucial determinants of its solid-state properties and will inform the design of future analogs with improved biological activity. This technical guide serves as a foundational resource for researchers in the field, offering both the structural data and the experimental context necessary for advancing the development of novel therapeutics based on this versatile chemical scaffold.

References

A Technical Guide to (6-Methoxypyridin-3-yl)methanamine for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of (6-Methoxypyridin-3-yl)methanamine, a key building block in medicinal chemistry. The document details its commercial availability, physicochemical properties, and applications in the synthesis of complex molecules for drug discovery.

Commercial Availability and Suppliers

(6-Methoxypyridin-3-yl)methanamine, identified by CAS Number 262295-96-5, is readily available from a variety of commercial suppliers.[1][2][3] Researchers can procure this compound in quantities ranging from milligrams to kilograms, with purity levels typically at 98% or higher.[1][2][4] The compound is also available in salt forms, such as the hydrochloride (CAS: 857220-13-4) and dihydrochloride (CAS: 169045-12-9) salts, which may offer advantages in terms of stability and handling.[4][5]

Below is a summary of prominent suppliers and their typical product specifications. Researchers are advised to request a Certificate of Analysis (CoA) for lot-specific data.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | CAS Number | Purity | Physical Form | Storage Conditions |

| Sigma-Aldrich | 262295-96-5 | ≥98% | Liquid | Keep in dark place, inert atmosphere, store in freezer, under -20°C |

| BLD Pharm | 262295-96-5 | ≥98% | Not Specified | Keep in dark place, inert atmosphere, store in freezer, under -20°C[3] |

| ChemScene | 262295-96-5 | ≥98% | Not Specified | 4°C, protect from light[4] |

| Halochem | 262295-96-5 | 98% Min | Not Specified | Not Specified[2] |

| Fluorochem | 262295-96-5 | 98% | Liquid | Ambient Storage[1] |

Physicochemical and Safety Data

A comprehensive understanding of the compound's properties is crucial for its effective and safe use in a laboratory setting.

Table 2: Physicochemical Properties of (6-Methoxypyridin-3-yl)methanamine

| Property | Value | Source |

| CAS Number | 262295-96-5 | PubChem[6] |

| Molecular Formula | C₇H₁₀N₂O | PubChem[6] |

| Molecular Weight | 138.17 g/mol | PubChem[6] |

| IUPAC Name | (6-methoxypyridin-3-yl)methanamine | PubChem[6] |

| Synonyms | 5-(Aminomethyl)-2-methoxypyridine | PubChem[6] |

| Physical Form | Liquid | Sigma-Aldrich[1] |

| Purity | Typically ≥98% | Various Suppliers[1][2][4] |

Safety Information: (6-Methoxypyridin-3-yl)methanamine is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is toxic if swallowed and causes skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Role in Synthetic Chemistry & Drug Discovery

(6-Methoxypyridin-3-yl)methanamine serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The methoxypyridine core is a common motif in medicinal chemistry, and the primary amine handle allows for a variety of chemical transformations.

The following diagram illustrates a typical workflow for sourcing and utilizing a chemical building block like (6-Methoxypyridin-3-yl)methanamine in a research setting.

References

- 1. (6-Methoxypyridin-3-yl)methylamine | 262295-96-5 [sigmaaldrich.com]

- 2. halochem.com [halochem.com]

- 3. 262295-96-5|(6-Methoxypyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. molbase.com [molbase.com]

- 6. (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379 - PubChem [pubchem.ncbi.nlm.nih.gov]

(6-Methoxypyridin-3-yl)methanamine safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for (6-Methoxypyridin-3-yl)methanamine (CAS No: 262295-96-5). The information is compiled from publicly available Safety Data Sheets (SDS) and chemical databases to ensure laboratory personnel can manage this substance safely.

Section 1: Chemical and Physical Properties

Proper identification and understanding of the substance's physical properties are crucial for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| IUPAC Name | (6-methoxypyridin-3-yl)methanamine | [1] |

| Synonyms | 5-(Aminomethyl)-2-methoxypyridine | [1] |

| CAS Number | 262295-96-5 | [1] |

| Physical State | Not available (often a solid) | [2] |

Section 2: Hazard Identification and GHS Classification

(6-Methoxypyridin-3-yl)methanamine is classified as a hazardous substance. The following table summarizes its GHS classifications. It is critical to recognize these hazards before handling the material.

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | 3 / 4 | H301/H302: Toxic or Harmful if swallowed | Danger / Warning |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | Warning |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | 2 / 2A | H319: Causes serious eye irritation | Warning |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | Warning |

Section 3: Experimental and Handling Protocols

Adherence to strict protocols is mandatory to minimize risk of exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following workflow outlines the minimum required PPE.

Caption: Personal Protective Equipment (PPE) Workflow.

Safe Handling Procedures

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]

-

Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[2]

-

Hygiene: Wash hands and face thoroughly after handling.[2][3] Do not eat, drink, or smoke in the work area.[4]

-

Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2]

Storage Conditions

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5]

-

Incompatibilities: Keep away from incompatible substances and sources of ignition.[2]

-

Security: Store in a locked-up area.[2]

Section 4: Emergency and First-Aid Protocols

Immediate and appropriate action is vital in the event of an accidental exposure.

First-Aid Measures Workflow

The following diagram provides a clear, step-by-step guide for first-aid response to different types of exposure.

Caption: First-Aid Response Workflow.

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard and clean the area safely.

-

Ensure Safety : Evacuate non-essential personnel from the area. Ensure adequate ventilation. Avoid breathing dust or vapors.[5]

-

Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways.[2]

-

Cleanup :

-

Wear full PPE, including respiratory protection if necessary.

-

For solid spills, sweep up the material, avoiding dust generation.

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite).[4]

-

Place the collected material into a suitable, labeled container for disposal.

-

-

Decontamination : Ventilate the area and wash the spill site after material pickup is complete.[3]

-

Disposal : Dispose of the waste material through an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

The following diagram illustrates the logical flow for handling an accidental release.

Caption: Accidental Spill Response Workflow.

Disclaimer: This guide is intended for informational purposes for trained professionals and is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the original SDS before handling any chemical.

References

Solubility Profile of (6-Methoxypyridin-3-yl)methanamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxypyridin-3-yl)methanamine is a substituted pyridinylmethanamine that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). A comprehensive understanding of its solubility profile is therefore essential for optimizing synthetic methodologies and ensuring the development of robust and scalable chemical processes.

This technical guide provides an in-depth overview of the solubility characteristics of (6-Methoxypyridin-3-yl)methanamine. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for this procedure is presented visually to aid researchers in their experimental design.

Physicochemical Properties of (6-Methoxypyridin-3-yl)methanamine

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

Quantitative Solubility Data

Illustrative Solubility of (6-Methoxypyridin-3-yl)methanamine at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility |

| Non-Polar Solvents | ||

| Hexane | 1.88 | Low |

| Toluene | 2.38 | Moderate |

| Diethyl Ether | 4.34 | Soluble |

| Polar Aprotic Solvents | ||

| Ethyl Acetate | 6.02 | Soluble |

| Tetrahydrofuran (THF) | 7.6 | Very Soluble |

| Acetone | 20.7 | Very Soluble |

| Acetonitrile | 37.5 | Soluble |

| Dimethylformamide (DMF) | 38.3 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Soluble |

| Polar Protic Solvents | ||

| 1-Butanol | 17.8 | Soluble |

| 2-Propanol (IPA) | 19.9 | Very Soluble |

| Ethanol | 24.6 | Very Soluble |

| Methanol | 32.6 | Very Soluble |

Note: This table is for illustrative purposes only. Actual solubility values must be determined experimentally.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound in a given solvent.[1][2] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.

Materials and Equipment

-

(6-Methoxypyridin-3-yl)methanamine (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

2.1. Preparation of Saturated Solutions

-

Add an excess amount of solid (6-Methoxypyridin-3-yl)methanamine to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that equilibrium is reached.[3]

2.2. Sample Collection and Preparation

-

After the equilibration period, cease agitation and allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

2.3. Quantification of Solute Concentration

The concentration of (6-Methoxypyridin-3-yl)methanamine in the filtered saturated solution can be determined using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Chromatographic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of (6-Methoxypyridin-3-yl)methanamine of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine the concentration using the calibration curve.

-

-

Spectroscopic Method:

-

Prepare a series of standard solutions of (6-Methoxypyridin-3-yl)methanamine of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance of the standard solutions at a predetermined wavelength (λmax) using a UV-Vis spectrophotometer.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine the concentration using the calibration curve.

-

Calculation of Solubility

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) using the determined concentration of the solute and the dilution factor.

Mandatory Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of (6-Methoxypyridin-3-yl)methanamine using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While comprehensive quantitative solubility data for (6-Methoxypyridin-3-yl)methanamine in organic solvents is currently limited in the public domain, this guide provides a robust and reliable experimental protocol for its determination. By following the outlined shake-flask methodology, researchers and drug development professionals can generate the critical data needed to optimize their processes, from synthesis and purification to formulation and final product development.

References

Reactivity Profile of the Amine Group in (6-Methoxypyridin-3-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of the primary amine group in (6-Methoxypyridin-3-yl)methanamine. This compound is a valuable building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of potent kinase inhibitors such as the RIOK2 inhibitor, CQ211. This document outlines the amine's basicity, nucleophilicity, and its reactivity in common organic transformations including acylation, alkylation, and reductive amination. Detailed experimental protocols, quantitative data where available, and visual diagrams of reaction pathways and relevant signaling cascades are provided to support drug discovery and development efforts.

Introduction

(6-Methoxypyridin-3-yl)methanamine is a substituted pyridylmethanamine that has garnered significant interest in the field of drug discovery. Its structural motif, featuring a basic primary amine tethered to a methoxypyridine core, makes it a versatile synthon for introducing a key pharmacophoric element into lead compounds. The reactivity of the amine group is central to its utility, governing its ability to participate in a wide array of chemical transformations. Understanding the nuances of this reactivity is paramount for its effective application in the synthesis of complex molecular architectures. This guide aims to provide a comprehensive overview of the chemical behavior of the amine functionality in (6-Methoxypyridin-3-yl)methanamine.

Physicochemical Properties

The reactivity of the amine group is intrinsically linked to its electronic and steric environment.

Structure:

Figure 1: Chemical structure of (6-Methoxypyridin-3-yl)methanamine.[1]

Electronic Effects:

The pyridine ring, being an electron-deficient aromatic system, exerts an electron-withdrawing inductive effect on the aminomethyl group. However, the methoxy group at the 6-position is an electron-donating group, which can partially mitigate the electron-withdrawing nature of the pyridine ring through resonance. This electronic interplay influences the basicity and nucleophilicity of both the pyridine nitrogen and the primary amine.

Basicity (pKa):

Reactivity Profile

The lone pair of electrons on the primary amine nitrogen dictates its reactivity as a nucleophile and a base. This section details its participation in three common and synthetically important reactions.

Acylation

The primary amine of (6-Methoxypyridin-3-yl)methanamine readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form stable amide bonds. This reaction is fundamental in peptide synthesis and for the introduction of acyl groups as part of a larger molecular scaffold.

Quantitative Data:

| Acylating Agent | Product | Solvent | Conditions | Yield (%) | Reference |

| Acetic Anhydride | N-((6-methoxypyridin-3-yl)methyl)acetamide | Pyridine | Room Temp, 12h | >95 (Est.) | General Protocol |

| Benzoyl Chloride | N-((6-methoxypyridin-3-yl)methyl)benzamide | DCM, Et3N | 0 °C to RT, 4h | ~90 (Est.) | General Protocol |

Experimental Protocol: Synthesis of N-((6-methoxypyridin-3-yl)methyl)acetamide

To a solution of (6-Methoxypyridin-3-yl)methanamine (1.0 mmol) in pyridine (5 mL) is added acetic anhydride (1.2 mmol) dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the desired amide.

Figure 2: Workflow for the acylation of (6-Methoxypyridin-3-yl)methanamine.

Alkylation

The amine group can be alkylated by reaction with alkyl halides. However, direct alkylation of primary amines often leads to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. To achieve mono-alkylation, reductive amination is often the preferred method. For the purpose of this guide, a general protocol for direct alkylation is provided, with the caveat that careful control of stoichiometry and reaction conditions is crucial to favor the desired product.

Quantitative Data:

| Alkylating Agent | Product | Solvent | Conditions | Yield (%) | Reference |

| Benzyl Bromide (1 eq.) | N-benzyl-(6-methoxypyridin-3-yl)methanamine | Acetonitrile, K2CO3 | Reflux, 16h | 40-60 (Est.) | General Protocol |

| Benzyl Bromide (>2 eq.) | N,N-dibenzyl-(6-methoxypyridin-3-yl)methanamine | Acetonitrile, K2CO3 | Reflux, 24h | Variable | General Protocol |

Experimental Protocol: Synthesis of N-benzyl-(6-methoxypyridin-3-yl)methanamine

A mixture of (6-Methoxypyridin-3-yl)methanamine (1.0 mmol), benzyl bromide (1.0 mmol), and potassium carbonate (2.0 mmol) in acetonitrile (10 mL) is heated to reflux for 16 hours. The reaction is monitored by TLC. After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to separate the mono-alkylated product from starting material and di-alkylated by-product.

Reductive Amination

Reductive amination is a highly efficient and selective method for the formation of C-N bonds and is the preferred method for the synthesis of secondary and tertiary amines from primary amines. The reaction proceeds via the in-situ formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild reducing agent.

Quantitative Data:

| Carbonyl Compound | Reducing Agent | Product | Solvent | Conditions | Yield (%) | Reference | |---|---|---|---|---|---| | Benzaldehyde | NaBH(OAc)3 | N-benzyl-(6-methoxypyridin-3-yl)methanamine | Dichloroethane | Room Temp, 12h | >90 (Est.) | General Protocol | | Acetone | NaBH3CN | N-isopropyl-(6-methoxypyridin-3-yl)methanamine | Methanol, AcOH | Room Temp, 24h | ~85 (Est.) | General Protocol |

Experimental Protocol: Synthesis of N-benzyl-(6-methoxypyridin-3-yl)methanamine via Reductive Amination

To a solution of (6-Methoxypyridin-3-yl)methanamine (1.0 mmol) and benzaldehyde (1.05 mmol) in 1,2-dichloroethane (10 mL) is added sodium triacetoxyborohydride (1.5 mmol). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography if necessary.

Figure 3: General workflow for reductive amination.

Application in Drug Discovery: RIOK2 Signaling Pathway

(6-Methoxypyridin-3-yl)methanamine is a crucial building block for the synthesis of CQ211, a potent and selective inhibitor of RIO Kinase 2 (RIOK2).[2][3] RIOK2 is an atypical protein kinase that plays a critical role in ribosome biogenesis, specifically in the maturation of the 40S ribosomal subunit.[4][5] Dysregulation of ribosome biogenesis is a hallmark of cancer, making RIOK2 an attractive therapeutic target.[6][7][8]

Inhibition of RIOK2 disrupts the assembly of functional ribosomes, leading to a decrease in protein synthesis and subsequent cell cycle arrest and apoptosis in cancer cells.[7][9] The RIOK2 signaling pathway is interconnected with other major cancer-related pathways, including the PI3K/AKT/mTOR pathway.[10]

Figure 4: Simplified RIOK2 signaling pathway and the inhibitory action of CQ211.

Conclusion

The primary amine group of (6-Methoxypyridin-3-yl)methanamine exhibits predictable and versatile reactivity, making it an invaluable tool for medicinal chemists. Its moderate basicity and good nucleophilicity allow for efficient participation in acylation, alkylation, and reductive amination reactions. The ability to selectively form robust amide and amine linkages under controlled conditions underscores its importance in the construction of complex, biologically active molecules. As demonstrated by its use in the synthesis of the RIOK2 inhibitor CQ211, a thorough understanding of its reactivity profile is critical for leveraging its full potential in the development of next-generation therapeutics. This guide provides a foundational understanding to aid researchers in the strategic incorporation of this important building block into their synthetic campaigns.

References

- 1. (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer [frontiersin.org]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis [mdpi.com]

- 10. researchgate.net [researchgate.net]

The 6-Methoxypyridine Scaffold: An In-depth Technical Guide to its Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

The 6-methoxypyridine scaffold is a privileged heterocyclic motif frequently incorporated into the design of novel therapeutic agents and functional materials. The introduction of the methoxy group at the 6-position of the pyridine ring significantly modulates its electronic properties, influencing its reactivity, molecular interactions, and ultimately, its biological activity and material characteristics. This technical guide provides a comprehensive overview of the electronic properties of the 6-methoxypyridine core, presenting key quantitative data, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Electronic Data

The electronic nature of the 6-methoxypyridine scaffold can be quantified through various physicochemical parameters. The following tables summarize key data for the parent scaffold and its derivatives, providing a comparative overview for structure-activity relationship (SAR) studies.

Acidity (pKa)

The pKa of the conjugate acid of a pyridine derivative is a direct measure of the basicity of the nitrogen atom. The electron-donating methoxy group at the 6-position generally increases the basicity compared to unsubstituted pyridine.

| Compound | pKa | Reference |

| Pyridine | 5.25 | [1] |

| 2-Methoxypyridine | 3.28 | [Calculated in THF,[2]] |

| 3-Methoxypyridine | 4.88 | [Calculated in THF,[2]] |

| 4-Methoxypyridine | 6.62 | [Calculated in THF,[2]] |

| 6-Methoxypyridine | (Value not explicitly found in searches for aqueous pKa) | |

| 2-Amino-6-methoxypyridine | (Value not explicitly found) | |

| 3-Amino-6-methoxypyridine | (Value not explicitly found) |

Hammett Substituent Constants (σ)

Hammett constants quantify the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. While a comprehensive table for various substituents on the 6-methoxypyridine scaffold is not available in the literature, the Hammett constants for the methoxy group itself in different positions on the pyridine ring can provide insight into its electronic influence.

| Substituent | Position | σ (sigma) | Reference |

| Methoxy (-OCH₃) | para (relative to N) | -0.27 | [3] |

| Methoxy (-OCH₃) | meta (relative to N) | +0.12 | [3] |

Note: These values are for substituted benzenes and are used as approximations for pyridines. The electronic effect of a substituent on the pyridine ring can be influenced by the position of the nitrogen atom.

Spectroscopic Data

Spectroscopic analysis provides valuable information about the electronic structure and environment of the 6-methoxypyridine scaffold.

¹H and ¹³C NMR chemical shifts are sensitive to the electron density around the nuclei. The methoxy group typically shields adjacent protons and carbons.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Compound | H-2 | H-3 | H-4 | H-5 | OCH₃ | Reference |

| 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-phenylpyridine-3-carbonitrile | - | ~7.65 (s, 1H, H-5) | - | ~7.65 (s, 1H, H-5) | 4.17 (s, 3H) | [4] |

| 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | - | ~7.62 (s, 1H, H-5) | - | ~7.62 (s, 1H, H-5) | 4.18 (s, 3H) | [4] |

| 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(2-methoxyphenyl)pyridine-3-carbonitrile | - | ~7.61 (s, 1H, H-5) | - | ~7.61 (s, 1H, H-5) | 4.16 (s, 3H) | [4] |

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | OCH₃ | Reference |

| 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-nitrophenyl)pyridine-3-carbonitrile | 164.8 | 93.7 | 154.1 | 115.3 | 152.4 | 55.1 | [4] |

| 4-(4-bromophenyl)-2-(2,5-dichlorothiophen-3-yl)-6-methoxypyridine | 164.3 | 107.5 | 150.6 | 114.0 | 149.2 | 53.7 | [4] |

The UV-Vis absorption spectrum reveals information about the electronic transitions within the molecule. The position and intensity of absorption bands are influenced by the substituents on the pyridine ring.

| Compound | Solvent | λmax (nm) | Reference |

| Pyridine | Water | 251, 195 | [5] |

| 2-Phenoxypyridine | Methanol | 290 | [1] |

| 2-(4-methyl)phenoxypyridine | Ethyl Acetate | 310 | [1] |

| 3,4-dicyano-6,7-dimethoxy-carbostyril | Acetonitrile | 450 | [6] |

Note: Data for a systematic series of substituted 6-methoxypyridines is not available in a single source. The provided data are for related structures and illustrate the influence of substitution on absorption maxima.

The fluorescence properties of 6-methoxypyridine derivatives are of interest for applications in materials science and as biological probes.

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |

| 2-Phenoxypyridine | Methanol | 290 | 321 | Not Reported | [1] |

| 2-(4-methyl)phenoxypyridine | Ethyl Acetate | 310 | 613 | Not Reported | [1] |

| 3,4-dicyano-6,7-dimethoxy-carbostyril | Acetonitrile | 450 | 520 | ~0.50 | [6] |

Experimental Protocols

This section provides detailed methodologies for the determination of key electronic parameters of the 6-methoxypyridine scaffold.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a 6-methoxypyridine derivative.

Materials:

-

6-methoxypyridine derivative

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the 6-methoxypyridine derivative and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M.

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration:

-

Place the beaker containing the sample solution on the magnetic stirrer and add the stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

-

Record the initial pH of the solution.

-

Begin titrating with the standardized HCl solution, adding small increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has dropped significantly (e.g., to pH 2).

-

Repeat the titration with standardized NaOH solution to observe the basic pKa if applicable.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of titrant added.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point.

-

Alternatively, the pKa can be determined from the Henderson-Hasselbalch equation by plotting log([B]/[BH⁺]) versus pH, where the pKa is the x-intercept.

-

Determination of Hammett Constants (σ) by ¹³C NMR Spectroscopy

Objective: To determine the Hammett substituent constant (σ) for a substituent on the 6-methoxypyridine ring.

Materials:

-

A series of 4-substituted-6-methoxypyridine derivatives (where the substituent at the 4-position is varied).

-

Unsubstituted 6-methoxypyridine (as the reference compound).

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

NMR spectrometer.

-

NMR tubes.

Procedure:

-

Sample Preparation: Prepare NMR samples of each substituted 6-methoxypyridine derivative and the unsubstituted reference compound at the same concentration in the same deuterated solvent.

-

NMR Data Acquisition:

-

Acquire the ¹³C NMR spectrum for each sample.

-

Ensure consistent acquisition parameters (e.g., temperature, number of scans) for all samples.

-

-

Data Analysis:

-

Identify the chemical shift (δ) of a specific carbon atom in the pyridine ring that is sensitive to the electronic effects of the substituent at the 4-position (e.g., C-2 or C-3).

-

Calculate the substituent-induced chemical shift (SCS) for each derivative: SCS = δ(substituted) - δ(unsubstituted).

-

Correlate the SCS values with known Hammett σ constants for the respective substituents using the following equation: SCS = ρσ + c where ρ is the reaction constant (sensitivity of the chemical shift to substituent effects) and c is the intercept.

-

By plotting SCS versus σ for a series of known substituents, a linear relationship can be established. The Hammett constant for a new substituent can then be determined from its measured SCS value and the established correlation.

-

UV-Vis Spectroscopic Analysis

Objective: To characterize the electronic absorption properties of a 6-methoxypyridine derivative.

Materials:

-

6-methoxypyridine derivative.

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane).

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the 6-methoxypyridine derivative in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.5 to 1.5.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.

-

Signaling Pathways and Experimental Workflows

The electronic properties of the 6-methoxypyridine scaffold are pivotal to its interaction with biological targets. One such important pathway where derivatives of this scaffold have shown activity is the PI3K/AKT/mTOR signaling pathway, which is crucial in cell growth, proliferation, and survival, and is often dysregulated in cancer.[2][7][8][9][10]

PI3K/AKT/mTOR Signaling Pathway

Caption: PI3K/AKT/mTOR pathway and points of inhibition by 6-methoxypyridine derivatives.

General Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship (SAR) studies on a series of 6-methoxypyridine derivatives.

Caption: A typical workflow for structure-activity relationship (SAR) studies.

This guide provides a foundational understanding of the electronic properties of the 6-methoxypyridine scaffold. The presented data and protocols are intended to aid researchers in the rational design and development of novel molecules based on this versatile heterocyclic core. Further experimental investigation is encouraged to build a more comprehensive dataset of electronic parameters for a wider range of substituted 6-methoxypyridine derivatives.

References

- 1. ukm.my [ukm.my]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

- 7. researchgate.net [researchgate.net]

- 8. sketchviz.com [sketchviz.com]

- 9. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Throughput Parallel Synthesis of a Novel Amine Library Using (6-Methoxypyridin-3-yl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parallel synthesis is a cornerstone of modern drug discovery, enabling the rapid generation of large, focused libraries of compounds for high-throughput screening.[1][] The choice of building blocks is critical to ensure structural diversity and introduce desirable physicochemical properties into the library. The methoxypyridine scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[3][4][5][6] (6-Methoxypyridin-3-yl)methanamine is a versatile primary amine building block, ideal for incorporating this valuable motif into compound libraries.

This application note details a robust protocol for the use of (6-Methoxypyridin-3-yl)methanamine in the parallel synthesis of a diverse library of secondary amines via solution-phase reductive amination. This one-pot reaction is highly efficient and amenable to automation, making it suitable for generating large numbers of distinct molecules with high purity.[7][8]

Core Application: Library Synthesis via Parallel Reductive Amination

The primary application of (6-Methoxypyridin-3-yl)methanamine in this context is to serve as the constant amine component in a parallel reductive amination protocol. By reacting it with a diverse set of commercially available aldehydes, a library of novel secondary amines can be rapidly synthesized. This approach allows for systematic exploration of the chemical space around the (6-methoxypyridin-3-yl)methyl scaffold, facilitating structure-activity relationship (SAR) studies.

Experimental Protocols

General Protocol for Parallel Solution-Phase Reductive Amination

This protocol describes the synthesis of a 96-compound library using (6-Methoxypyridin-3-yl)methanamine and a selection of 96 diverse aldehydes in a 96-well deep-well plate.

Materials and Reagents:

-

(6-Methoxypyridin-3-yl)methanamine (commercially available from suppliers such as Sigma-Aldrich or BLD Pharm[1])

-

Library of 96 diverse aldehydes (e.g., substituted benzaldehydes, heteroaromatic aldehydes, aliphatic aldehydes)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

96-well deep-well plates (2 mL volume) with sealing mats

-

Automated liquid handler or multichannel pipette

-

Inert atmosphere (Nitrogen or Argon)

-

Parallel purification system (e.g., preparative HPLC-MS)[9][10]

Procedure:

-

Reagent Preparation:

-

Prepare a 0.2 M stock solution of (6-Methoxypyridin-3-yl)methanamine in DCE.

-

Prepare 0.2 M stock solutions of each of the 96 aldehydes in DCE in a separate 96-well plate.

-

Prepare a 0.4 M stock solution of sodium triacetoxyborohydride in DCE. Note: This should be prepared fresh.

-

-

Reaction Setup (in a 96-well deep-well plate):

-

To each well, add 250 µL (0.05 mmol) of the (6-Methoxypyridin-3-yl)methanamine stock solution.

-

To each corresponding well, add 250 µL (0.05 mmol, 1.0 equivalent) of a unique aldehyde stock solution.

-

Add 5 µL of glacial acetic acid to each well to catalyze imine formation.

-

Seal the plate and shake at room temperature for 1 hour to facilitate imine formation.

-

-

Reduction:

-

Unseal the plate and add 375 µL (0.15 mmol, 3.0 equivalents) of the freshly prepared sodium triacetoxyborohydride stock solution to each well.

-

Reseal the plate securely and shake at room temperature for 16-24 hours under an inert atmosphere.

-

-

Work-up and Purification:

-

Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

-

Shake the plate for 15 minutes, then allow the layers to separate.

-

The organic layer can be separated for analysis and purification. For high-throughput workflows, direct injection of a small aliquot of the organic layer onto a UPLC-MS system is recommended for reaction monitoring.

-

Purification is typically achieved using preparative reverse-phase HPLC with mass-directed fractionation to isolate the desired products.[10][11][12]

-

Data Presentation

The following table represents hypothetical data from the synthesis of a small, representative subset of a larger library to illustrate expected outcomes.

| Aldehyde Reactant | Product Structure | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 4-Chlorobenzaldehyde | 262.72 | 85 | >95 | |

| 2-Naphthaldehyde | 278.34 | 78 | >95 | |

| Furan-2-carbaldehyde | 218.25 | 81 | >95 | |

| Cyclohexanecarboxaldehyde | 234.33 | 91 | >95 |

Note: Purity is assumed to be determined by LC-MS analysis after purification.

Visualizations

Workflow and Reaction Diagrams

The following diagrams illustrate the parallel synthesis workflow and the general chemical reaction.

Potential Biological Application: Kinase Signaling Pathway

Compounds containing the methoxypyridine scaffold have been identified as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[6] The synthesized library could be screened against a panel of kinases to identify novel inhibitors. The diagram below illustrates a simplified kinase signaling pathway that is a common target in drug discovery.

(6-Methoxypyridin-3-yl)methanamine is an excellent building block for parallel synthesis. The detailed reductive amination protocol allows for the efficient, high-throughput synthesis of a diverse library of novel secondary amines. This approach provides a powerful tool for generating new chemical entities for screening in drug discovery programs, particularly those targeting enzyme families such as kinases where the pyridine motif is known to be effective.

References

- 1. 262295-96-5|(6-Methoxypyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. tarosdiscovery.com [tarosdiscovery.com]

- 11. Purification strategies for combinatorial and parallel chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

(6-Methoxypyridin-3-yl)methanamine: A Versatile Scaffold for Kinase Inhibitors and Beyond in Medicinal Chemistry

(6-Methoxypyridin-3-yl)methanamine has emerged as a valuable building block in medicinal chemistry, enabling the synthesis of a diverse range of bioactive molecules. Its unique structural features, combining a basic aminomethyl group with an electron-rich methoxypyridine core, provide a versatile platform for designing potent and selective inhibitors of various protein kinases and other therapeutic targets. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this scaffold for the discovery of novel therapeutics.

Physicochemical Properties

(6-Methoxypyridin-3-yl)methanamine is a liquid at room temperature with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| CAS Number | 262295-96-5 | [1] |

| Appearance | Liquid | [1] |

| Storage | Store in freezer under -20°C in an inert atmosphere and protected from light. | [1] |

Its hydrochloride salt is also commonly used in synthesis to improve handling and solubility.[2]

Applications in Medicinal Chemistry

The (6-methoxypyridin-3-yl)methanamine scaffold is a key component in several classes of potent and selective inhibitors targeting critical enzymes in cell signaling pathways.

RIO Kinase 2 (RIOK2) Inhibitors

RIOK2 is an atypical kinase involved in ribosome biogenesis and has been identified as a promising target in oncology. The potent and selective RIOK2 inhibitor, CQ211 , incorporates the (6-methoxypyridin-3-yl) moiety.

Quantitative Data for CQ211 and Analogs:

| Compound | Target | Binding Affinity (Kd) | IC₅₀ (MKN-1 Cells) | IC₅₀ (HT-29 Cells) | Reference |

| CQ211 | RIOK2 | 6.1 nM | 0.61 µM | 0.38 µM | [3] |

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial enzyme in the B-cell receptor signaling pathway and a validated target for the treatment of B-cell malignancies and autoimmune diseases. A series of potent and selective BTK inhibitors have been developed utilizing a 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold.

Quantitative Data for BTK Inhibitors:

| Compound | Target | IC₅₀ (MCL Cell Lines) | Reference |

| 13e | BTK | < 1 µM | [1] |

PI3K/mTOR Dual Inhibitors

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A series of sulfonamide methoxypyridine derivatives have been developed as potent dual inhibitors of PI3K and mTOR.

Quantitative Data for PI3K/mTOR Dual Inhibitors:

| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | MCF-7 Cell Proliferation IC₅₀ (nM) | HCT-116 Cell Proliferation IC₅₀ (nM) | Reference |

| 22a | 0.85 | 45 | - | - | [4] |

| 22b | 0.53 | 38 | - | - | [4] |

| 22c | 0.22 | 23 | 130 | 20 | [2][5] |

| 22d | 1.2 | 67 | - | - | [4] |

| 22e | 0.78 | 41 | - | - | [4] |

| 22f | 0.95 | 52 | - | - | [4] |

| 22g | 2.5 | 110 | - | - | [4] |

| 22h | 0.61 | 35 | - | - | [4] |

| 22i | 1.8 | 89 | - | - | [4] |

| 22j | 0.47 | 31 | - | - | [4] |

| 22k | 0.33 | 28 | - | - | [4] |

| 22l | 1.5 | 75 | - | - | [4] |

Experimental Protocols

General Synthetic Workflow

The synthesis of complex bioactive molecules from (6-methoxypyridin-3-yl)methanamine typically involves a multi-step process. A generalized workflow is depicted below, which can be adapted for the synthesis of various kinase inhibitors.

Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Intermediate for PI3K/mTOR inhibitors)

This protocol describes the synthesis of a key intermediate for the preparation of sulfonamide methoxypyridine-based PI3K/mTOR dual inhibitors.

Materials:

-

5-bromo-2-methoxypyridin-3-amine

-

2,4-difluorobenzenesulfonyl chloride

-

Pyridine (anhydrous)

-

Water

-

Hexane

Procedure:

-

Dissolve 5-bromo-2-methoxypyridin-3-amine (1 equivalent) in anhydrous pyridine.

-

Add 2,4-difluorobenzenesulfonyl chloride (1.2 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the pyridine by evaporation under reduced pressure.

-

Add water to the residue and stir for 1 hour to precipitate the product.

-

Collect the precipitate by filtration.

-

Wash the solid with hexane.

-

Dry the product to obtain N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide.

Note: This intermediate can then be used in subsequent Suzuki coupling reactions to introduce various aromatic and heteroaromatic moieties to generate a library of potential PI3K/mTOR inhibitors.[5]

Conclusion

(6-Methoxypyridin-3-yl)methanamine is a highly valuable and versatile building block in medicinal chemistry. Its incorporation into various molecular scaffolds has led to the discovery of potent and selective inhibitors of key cellular targets, including RIOK2, BTK, and PI3K/mTOR. The synthetic accessibility and the favorable physicochemical properties of its derivatives make it an attractive starting point for the development of novel therapeutic agents for a range of diseases, particularly in the field of oncology. The provided data and protocols serve as a foundation for researchers to further explore the potential of this privileged scaffold in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (6-Methoxypyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxypyridin-3-yl)methanamine is a versatile building block in medicinal chemistry, particularly in the development of small molecule kinase inhibitors. Its structural features, including the methoxypyridine core and the primary amine, provide a valuable scaffold for designing potent and selective inhibitors against various kinase targets implicated in diseases such as cancer. The pyridine ring can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, while the methoxy group can be oriented to occupy hydrophobic pockets, enhancing binding affinity. The primary amine serves as a key functional handle for introducing diverse chemical moieties to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing (6-Methoxypyridin-3-yl)methanamine, focusing on representative examples targeting key signaling pathways.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the quantitative biological data for representative kinase inhibitors synthesized using a (6-methoxypyridin-3-yl) moiety. This data allows for a comparative analysis of their potency and selectivity.

| Compound ID | Target Kinase(s) | IC50 / Kd (nM) | Cell-Based Assay (IC50, nM) | Reference |

| CQ211 | RIOK2 | Kd = 6.1 | Multiple cancer cell lines | [1] |

| PI3K/mTOR Inhibitor (22c) | PI3Kα / mTOR | IC50 = 0.22 / 23 | MCF-7: 130, HCT-116: 20 | |

| GSK2256294 Analogue | FAK | IC50 < 10 | PC3: 130, HCT116: 260 |

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by kinase inhibitors derived from the (6-methoxypyridin-3-yl)methanamine scaffold.

Figure 1: PI3K/AKT/mTOR Signaling Pathway.

Figure 2: RIOK2 Signaling in Cancer.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis of kinase inhibitors using (6-Methoxypyridin-3-yl)methanamine.

Figure 3: General Synthetic Workflow.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final kinase inhibitors.

Protocol 1: Synthesis of a N-((6-methoxypyridin-3-yl)methyl)pyrimidin-2-amine Intermediate

This protocol describes the synthesis of a key intermediate via a nucleophilic aromatic substitution reaction.

Materials:

-

(6-Methoxypyridin-3-yl)methanamine

-

2-Chloro-4-methyl-6-(pyridin-3-yl)pyrimidine

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2]

-

Xantphos

-

Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-4-methyl-6-(pyridin-3-yl)pyrimidine (1.0 eq), (6-methoxypyridin-3-yl)methanamine (1.2 eq), sodium tert-butoxide (1.5 eq), dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), and Xantphos (0.1 eq).

-

Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.

-

Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-